molecular formula C21H19N3O2S B7831967 2-[3-(4-methylphenoxy)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

2-[3-(4-methylphenoxy)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7831967
M. Wt: 377.5 g/mol
InChI Key: JOQYLLFSNPOHLG-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[3-(4-methylphenoxy)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-8-10-17(11-9-15)26-12-5-13-27-21-23-19(16-6-3-2-4-7-16)18(14-22)20(25)24-21/h2-4,6-11H,5,12-13H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQYLLFSNPOHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCCSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of highly purified hypochlorous acid water involves the electrolysis of a dilute saline solution. This process generates hypochlorous acid and sodium hydroxide. The reaction conditions typically include a controlled pH and temperature to ensure the stability and purity of the hypochlorous acid produced . Industrial production methods often involve advanced electrochemical cells designed to optimize the yield and purity of hypochlorous acid.

Chemical Reactions Analysis

Hypochlorous acid undergoes several types of chemical reactions:

    Oxidation: Hypochlorous acid is a strong oxidizing agent and can oxidize various organic and inorganic substances.

    Reduction: It can be reduced to chloride ions in the presence of reducing agents.

    Substitution: Hypochlorous acid can participate in substitution reactions, particularly with organic compounds, leading to the formation of chlorinated derivatives.

Common reagents used in these reactions include reducing agents like sodium thiosulfate and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reactants and conditions but often include chlorinated organic compounds and chloride ions .

Scientific Research Applications

Highly purified hypochlorous acid water has several scientific research applications:

Mechanism of Action

The mechanism by which hypochlorous acid exerts its effects involves its strong oxidizing properties. It can react with and disrupt the cell membranes of microorganisms, leading to their inactivation. In biological systems, hypochlorous acid can alter the composition of gut microbiota and influence metabolic pathways, such as glucose metabolism .

Comparison with Similar Compounds

Hypochlorous acid is unique due to its strong oxidizing properties and effectiveness as a disinfectant. Similar compounds include:

    Hydrogen peroxide: Another strong oxidizing agent used for disinfection and bleaching.

    Sodium hypochlorite:

    Chlorine dioxide: Used in water treatment and as a disinfectant.

Compared to these compounds, hypochlorous acid is less stable but more effective in certain biological applications due to its ability to alter gut microbiota and improve metabolic functions .

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